5-(2-(Tetrahydrofuran-2-yl)ethyl)-1,2,4-oxadiazole-3-carboxylic acid
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Overview
Description
5-(2-(Tetrahydrofuran-2-yl)ethyl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that features a tetrahydrofuran ring and an oxadiazole ring
Preparation Methods
The synthesis of 5-(2-(Tetrahydrofuran-2-yl)ethyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Tetrahydrofuran Ring: Starting from a suitable precursor, the tetrahydrofuran ring is formed through a series of reactions such as aldol condensation and hydrogenation-cyclization.
Introduction of the Oxadiazole Ring: The oxadiazole ring is introduced by reacting the tetrahydrofuran derivative with appropriate reagents under controlled conditions.
Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
5-(2-(Tetrahydrofuran-2-yl)ethyl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form different products depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
5-(2-(Tetrahydrofuran-2-yl)ethyl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the development of new materials with unique properties, such as polymers and resins.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 5-(2-(Tetrahydrofuran-2-yl)ethyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
5-(2-(Tetrahydrofuran-2-yl)ethyl)-1,2,4-oxadiazole-3-carboxylic acid can be compared with other similar compounds such as:
Thiazoles: These compounds also contain a heterocyclic ring and are known for their diverse biological activities.
Triazoles: Similar to oxadiazoles, triazoles are used in medicinal chemistry for their antimicrobial properties.
Thiadiazoles: These compounds share structural similarities and are studied for their potential in drug design.
The uniqueness of this compound lies in its specific combination of the tetrahydrofuran and oxadiazole rings, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C9H12N2O4 |
---|---|
Molecular Weight |
212.20 g/mol |
IUPAC Name |
5-[2-(oxolan-2-yl)ethyl]-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C9H12N2O4/c12-9(13)8-10-7(15-11-8)4-3-6-2-1-5-14-6/h6H,1-5H2,(H,12,13) |
InChI Key |
NRRVHRUYYWOJBB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CCC2=NC(=NO2)C(=O)O |
Origin of Product |
United States |
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